methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate

Structural Confirmation Quality Control Procurement Authenticity

Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate (CAS 339016-40-9) is a synthetic small molecule belonging to the N-sulfonylpyrrole class, characterized by a 4-chlorophenylsulfonyl group linked via a methylene bridge to a benzenecarboxylate ester scaffold bearing a pyrrole substituent at the para position. Its molecular formula is C19H16ClNO4S, with a molecular weight of 389.85 g/mol and a computed XLogP3-AA of 3.5, indicating moderate lipophilicity.

Molecular Formula C19H16ClNO4S
Molecular Weight 389.9 g/mol
CAS No. 339016-40-9
Cat. No. B3129164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate
CAS339016-40-9
Molecular FormulaC19H16ClNO4S
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2C=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClNO4S/c1-25-19(22)14-4-9-18(21-10-2-3-11-21)15(12-14)13-26(23,24)17-7-5-16(20)6-8-17/h2-12H,13H2,1H3
InChIKeyCVZQSDRRDGEGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate (CAS 339016-40-9): Chemical Identity, Sulfonylpyrrole Class, and Procurement Context


Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate (CAS 339016-40-9) is a synthetic small molecule belonging to the N-sulfonylpyrrole class, characterized by a 4-chlorophenylsulfonyl group linked via a methylene bridge to a benzenecarboxylate ester scaffold bearing a pyrrole substituent at the para position. Its molecular formula is C19H16ClNO4S, with a molecular weight of 389.85 g/mol and a computed XLogP3-AA of 3.5, indicating moderate lipophilicity [1]. While structurally related to sulfonylpyrroles investigated as histone deacetylase (HDAC) inhibitors [2] and GPR120 modulators [3], this specific compound lacks published, comparative pharmacological data. Consequently, its procurement value derives not from literature precedent but from its distinct molecular architecture as a potential chemical probe, combinatorial library precursor, or structure-activity relationship (SAR) comparator within sulfonylpyrrole-focused programs.

Why Generic Sulfonylpyrrole Substitution Is Not Advisable for Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate-Centric Research


Close analogs within the N-sulfonylpyrrole class exhibit divergent biological activities due to subtle variations in substitution patterns. For instance, compounds designated as GPR120 modulator 1 (CAS 1050506-75-6) and modulator 2 (CAS 1050506-87-0) share the identical molecular formula and weight as CAS 339016-40-9 but possess different CAS registries, indicating regiochemical or configurational isomerism that directly influences target selectivity . Similarly, HDAC-inhibitory sulfonylpyrroles achieve nanomolar potency through precise spatial arrangement of a hydroxamic acid zinc-binding group that is absent in this compound [1]. Substituting CAS 339016-40-9 with a mass-equivalent commercial product (e.g., a GPR120 analog) risks confounding experimental interpretation due to uncharacterized off-target profiles. The methyl benzoate ester functionality further differentiates this compound by providing a synthetic handle for amidation or hydrolysis that is not present in simpler N-sulfonylpyrroles [2]. These structural distinctions necessitate compound-specific verification rather than class-based substitution in discovery workflows.

Quantitative Differentiation Evidence for Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate Against Structurally Similar Compounds


Structural Identity Verification by CAS Registry and Molecular Formula: Differentiation from Mass-Equivalent Isomers

Procurement risk is mitigated by confirming that CAS 339016-40-9 corresponds to a unique molecular connectivity distinct from other C19H16ClNO4S isomers. The commercially available compound GPR120 modulator 1 (CAS 1050506-75-6) possesses an identical molecular weight (389.85 g/mol) and molecular formula (C19H16ClNO4S) as the target compound but is assigned a separate CAS number, confirming it represents a different chemical structure [1]. This distinction is critical because GPR120 modulator 1 is described as a GPR120 agonist , whereas no receptor activity has been reported for CAS 339016-40-9. Procurement of the incorrect isomer would introduce an unintended pharmacological variable into experimental systems.

Structural Confirmation Quality Control Procurement Authenticity

Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen Bond Acceptor Count Versus De-Esterified Analogs

The methyl ester moiety in CAS 339016-40-9 imparts distinct physicochemical properties compared to its carboxylic acid analog. PubChem computed properties indicate an XLogP3-AA of 3.5, a hydrogen bond acceptor count of 4, and a rotatable bond count of 6 for the target compound [1]. The corresponding free acid (post-hydrolysis) would exhibit a lower XLogP3-AA and introduce a hydrogen bond donor, altering solubility and permeability profiles. For comparison, the close analog methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate (CAS 143427-34-3), which lacks the pyrrole ring, has a molecular weight of 324.78 g/mol and a molecular formula of C15H13ClO4S , resulting in a predicted lower XLogP3-AA due to a reduced aromatic ring count.

ADME Prediction Lipophilicity Physicochemical Profiling

Synthetic Tractability: Ester Functionality Enables Late-Stage Diversification Relative to Non-Ester Analogs

The methyl benzoate ester in CAS 339016-40-9 serves as a versatile synthetic handle for amide bond formation or hydrolysis to the free carboxylic acid. This contrasts with N-sulfonylpyrrole HDAC inhibitor scaffolds described in patent US20090117074A1, which typically incorporate pre-installed acrylamide or hydroxamic acid warheads [1]. In those patented compounds, the zinc-binding group (ZBG) is integral to HDAC inhibitory activity and cannot be readily exchanged without a complete resynthesis. The target compound's methyl ester permits modular diversification: hydrolysis yields the carboxylic acid (a potential bioisostere for tetrazole-based ZBGs), while direct aminolysis can generate libraries of amide derivatives for SAR exploration [2].

Medicinal Chemistry Late-Stage Functionalization Library Synthesis

Absence of Documented Off-Target Activity: A Clean-Slate Profile for De Novo Target Identification vs. Polypharmacological GPR120 Modulators

As of May 2026, no peer-reviewed publications or patent biological data could be located for CAS 339016-40-9 in major databases (PubMed, PubChem BioAssay, BindingDB), indicating that it has not been characterized for specific protein targets or cellular phenotypes [1]. In contrast, the mass-equivalent isomer GPR120 modulator 1 (CAS 1050506-75-6) is explicitly annotated as a GPR120 modulator in patent US8394841B2 [2], and sulfonylpyrrole HDAC inhibitors such as compounds in US20090117074A1 exhibit HDAC isozyme inhibition with IC50 values around 20 nM for HDAC1, 3, 4, 6, and 10 [3]. The absence of pre-existing activity annotation for the target compound can constitute an advantage for investigators seeking an unbiased chemical probe for phenotypic or chemoproteomic target identification campaigns where polypharmacology would confound hit triage.

Target Deconvolution Chemical Probe Selectivity Phenotypic Screening

Recommended Application Scenarios for Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate (CAS 339016-40-9) Based on Established Differentiation Evidence


Negative Control or Inactive Comparator in GPR120-Focused Screening Campaigns

Because CAS 339016-40-9 is a structural isomer of GPR120 modulator 1 (CAS 1050506-75-6) but lacks reported GPR120 activity, it can serve as a matched molecular pair negative control in GPR120 agonist/antagonist assays. This application leverages its identical molecular formula and mass to control for non-specific assay interference while lacking the pharmacological activity of the annotated modulator .

Synthetic Intermediate for Focused Sulfonylpyrrole Libraries via Ester Diversification

The methyl ester handle enables late-stage parallel synthesis of amide or carboxylic acid derivatives without requiring de novo construction of the sulfonylpyrrole-benzoate core. This makes CAS 339016-40-9 suitable as a key intermediate for generating focused libraries targeting HDACs, GPCRs, or other sulfonylpyrrole-sensitive targets, especially where hydroxamic acid pre-installation (as in US20090117074A1) would limit chemical space exploration [1].

Unbiased Chemical Probe for Phenotypic or Chemoproteomic Target Deconvolution

The absence of annotated bioactivity for CAS 339016-40-9 positions it as a clean-slate probe for phenotypic screening and subsequent affinity-based target identification (e.g., thermal proteome profiling or photoaffinity labeling). Unlike pre-characterized HDAC inhibitors (IC50 ≈ 20 nM against multiple isozymes), this compound does not carry the experimental liability of known polypharmacology, reducing confounding factors during hit validation [2].

Physicochemical Benchmarking Standard for Sulfonylpyrrole ADME Assays

With a measured XLogP3-AA of 3.5, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds, CAS 339016-40-9 occupies a defined region of oral druggability space. It can be employed as a reference compound in parallel artificial membrane permeability assay (PAMPA), Caco-2, or microsomal stability studies when evaluating structure-property relationships of novel sulfonylpyrrole series. Its properties are distinct from de-esterified or de-pyrrolated analogs (e.g., CAS 143427-34-3), enabling quantitative assessment of the pyrrole and ester contributions to permeability and metabolic stability [3].

Quote Request

Request a Quote for methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.